4-benzyl-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
Description
4-Benzyl-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a sulfanyl-linked carbamoyl methyl group and a benzamide moiety. The thiadiazole ring is functionalized at the 2-position with a benzamide group (4-benzyl substitution) and at the 5-position with a sulfanyl chain connected to a 2-chloro-5-(trifluoromethyl)phenylcarbamoyl group. This structural complexity confers unique physicochemical properties, such as enhanced lipophilicity from the trifluoromethyl and chloro substituents, which may improve membrane permeability and target binding affinity in biological systems . The compound’s synthesis likely involves cyclization of thiosemicarbazide precursors followed by sequential alkylation or acylation steps, as inferred from analogous syntheses in the literature .
Properties
IUPAC Name |
4-benzyl-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClF3N4O2S2/c26-19-11-10-18(25(27,28)29)13-20(19)30-21(34)14-36-24-33-32-23(37-24)31-22(35)17-8-6-16(7-9-17)12-15-4-2-1-3-5-15/h1-11,13H,12,14H2,(H,30,34)(H,31,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFOAWWURZLTDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClF3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multi-step organic reactions. One common approach includes the formation of the thiadiazole ring through cyclization reactions, followed by the introduction of the benzamide and trifluoromethyl phenyl groups via nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-benzyl-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-benzyl-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Thiadiazole Core Modifications
N-{5-[(4-Chlorophenyl)(ethyl)sulfamoyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide () Structure: Features a sulfamoyl group (-SO₂NH-) instead of the carbamoyl methyl sulfanyl (-S-CH₂-CONH-) linker. The 4-chlorophenyl and ethyl groups contribute to moderate lipophilicity (ClogP ~3.2) .
2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide () Structure: Dual sulfanyl substituents on the thiadiazole ring and a simpler acetamide terminus.
Benzamide and Aromatic Substitutions
3,4-Dimethoxy-N-(5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide () Structure: Replaces the 4-benzyl group with 3,4-dimethoxybenzamide and substitutes the 2-chlorophenyl with 4-(trifluoromethyl)benzyl.
N-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide ()
Trifluoromethyl and Chloro Substituents
(S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide ()
- Structure : Replaces the thiadiazole ring with oxadiazole and substitutes the trifluoromethylphenyl group with a 4-chlorobenzyl.
- Impact : The oxadiazole core may alter electronic properties, reducing π-π stacking interactions compared to thiadiazole derivatives .
Molecular Properties and Bioactivity Trends
*ClogP values estimated using fragment-based methods.
Biological Activity
4-benzyl-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound contains a thiadiazole ring, a benzamide group, and a trifluoromethyl phenyl group, which contribute to its biological activity. Understanding the biological effects and mechanisms of action of this compound is crucial for its potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | 4-benzyl-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
| Molecular Formula | C25H18ClF3N4O2S2 |
| Molecular Weight | 492.01 g/mol |
| CAS Number | 392299-16-0 |
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thiadiazole ring through cyclization reactions and the introduction of the benzamide and trifluoromethyl phenyl groups via nucleophilic substitution. Optimization of reaction conditions such as temperature and solvent choice is essential for achieving high yields and purity.
Anticancer Properties
Recent studies have indicated that compounds containing thiadiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inhibiting the proliferation of glioblastoma multiforme and breast adenocarcinoma cells at low concentrations (nanomolar range) .
Key Findings:
- Cytotoxicity: The compound demonstrated IC50 values in the nanomolar range against specific cancer cell lines.
- Mechanism of Action: The mechanism may involve apoptosis induction characterized by morphological changes such as cell shrinkage and chromatin condensation.
Antimicrobial Activity
In addition to anticancer properties, related compounds have exhibited antimicrobial activity. The presence of the thiadiazole moiety is often associated with enhanced antibacterial and antifungal effects. Studies have reported that similar structures can inhibit bacterial growth effectively .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors within cancer cells, modulating their activity and leading to cellular apoptosis .
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives:
- Study on Glioblastoma Cells: A study demonstrated that a series of thiadiazole derivatives showed potent cytotoxicity against glioblastoma cells with IC50 values ranging from 10 nM to 100 nM. The most active compound induced apoptosis through caspase activation .
- Antimicrobial Testing: Another study evaluated the antimicrobial properties of related compounds against various pathogens, showing significant inhibition zones in agar diffusion tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
